2-carbamoylphenyl sulfurofluoridate
Description
Properties
CAS No. |
2411286-58-1 |
|---|---|
Molecular Formula |
C7H6FNO4S |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Carbamoyl Group Introduction via Coupling Reactions
The installation of the carbamoyl moiety at the ortho-position of phenyl derivatives often precedes sulfurofluoridate formation. In a protocol analogous to Müller et al., 5,6-diaminouracil derivatives are coupled with benzoic acids bearing protected electrophilic warheads using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) (Scheme 1). For 2-carbamoylphenol synthesis, 2-aminophenol serves as a starting material, undergoing reaction with phosgene or tert-butyloxycarbonyl (Boc)-protected isocyanates to yield the carbamate intermediate. Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) generates the free carbamoyl group.
Key Reaction Conditions
Sulfurofluoridate Formation via Fluorination of Phenolic Precursors
The sulfurofluoridate group (–OSO2F) is introduced through fluorination of the corresponding phenol derivative. A method adapted from large-scale SuFEx reagent synthesis employs potassium hydrogenfluoride (KHF2) under aqueous conditions (Scheme 2). For example, 2-carbamoylphenol reacts with sulfuryl diimidazole (SDI) or analogous intermediates in acetonitrile, followed by fluorination with KHF2 at 0°C to afford the target compound.
General Fluorination Protocol :
-
Substrate : 2-Carbamoylphenol (1.0 eq).
-
Reagent : KHF2 (1.1 eq) in H2O/MeCN (1:1).
-
Conditions : 0°C, 15–90 min.
-
Yield : 73–88% (based on analogous aryl sulfurofluoridates).
Critical Considerations
-
Carbamoyl Stability : Mild fluorination conditions (0°C, neutral pH) prevent hydrolysis of the carbamoyl group.
-
Purification : Silica plug filtration or distillation avoids decomposition during chromatography.
Mechanistic Insights into Sulfurofluoridate Formation
Electrochemical Fluorination Pathways
While direct electrochemical synthesis of sulfurofluoridates from thiols is established for sulfonyl fluorides, phenolic substrates require alternative approaches. In a proposed mechanism, 2-carbamoylphenol undergoes oxidative coupling with fluoride ions at a platinum anode, generating the sulfurofluoridate via a radical cation intermediate (Figure 1).
Nucleophilic Fluorination with KHF2
Fluoride displacement of imidazole sulfonate intermediates represents a scalable route. For instance, 2-carbamoylphenyl imidazole sulfonate reacts with KHF2 in aqueous acetonitrile, yielding the sulfurofluoridate through an SN2 mechanism (Scheme 3).
Reaction Kinetics
-
Rate Acceleration : Phase-transfer catalysts (e.g., pyridine) enhance fluoride nucleophilicity.
-
Side Reactions : Competing hydrolysis is suppressed at pH 7–8.
Spectroscopic Characterization and Data
Nuclear Magnetic Resonance (NMR) Analysis
Representative data for 4-bromophenyl sulfurofluoridate ():
For this compound, expect:
Mass Spectrometry
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Carbamoyl Group Hydrolysis
Mitigation :
Chemical Reactions Analysis
2-Carbamoylphenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the fluorine atom.
Oxidation and Reduction: While sulfonyl fluorides are generally resistant to oxidation, they can undergo reduction under specific conditions.
Hydrolysis: Although resistant under physiological conditions, hydrolysis can occur under strong acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific nucleophile or reagent used, often resulting in the formation of sulfonamides or sulfonic acids .
Scientific Research Applications
2-Carbamoylphenyl sulfurofluoridate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-carbamoylphenyl sulfurofluoridate involves its electrophilic nature, allowing it to react with nucleophilic sites on proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound’s high oxidation state and sulfur-fluorine bond contribute to its stability and reactivity, making it an effective tool in biochemical studies .
Comparison with Similar Compounds
Key Observations:
Electronic Effects :
- Electron-withdrawing groups (e.g., -SO₂CF₃, -CN) increase the electrophilicity of the sulfurofluoridate group, enhancing reactivity in nucleophilic substitutions .
- Electron-donating groups (e.g., -OCH₃) reduce reactivity but improve stability .
Steric Effects :
- Bulky substituents like the difluorocyclopropyl group may hinder reactions at the sulfurofluoridate site .
Molecular Weight Trends :
- Halogenated derivatives (e.g., bromo, trifluoromethyl) exhibit higher molecular weights due to added substituents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-carbamoylphenyl sulfurofluoridate, and what key analytical techniques confirm its purity and structure?
- Methodological Answer : The synthesis typically involves reacting a 2-carbamoylphenol derivative with sulfuryl fluoride (SO₂F₂) under basic conditions (e.g., using K₂CO₃ or NaH). The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic sulfur in SO₂F₂. Purification is achieved through column chromatography or recrystallization. Key analytical techniques include:
- ¹⁹F NMR : To confirm the presence of the sulfurofluoridate group (characteristic δ ~50–60 ppm).
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- Infrared Spectroscopy (IR) : To identify carbamoyl (N–H stretch ~3300 cm⁻¹) and S–O/F stretches.
Structural corroboration may require X-ray crystallography if single crystals are obtainable .
Q. How does the carbamoyl group influence the reactivity of phenyl sulfurofluoridate derivatives in nucleophilic substitution reactions?
- Methodological Answer : The carbamoyl group (–CONH₂) is an electron-withdrawing substituent, which polarizes the sulfurofluoridate moiety (O–S–F), enhancing its electrophilicity. This increases reactivity toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted phenyl sulfurofluoridates. Comparative kinetic studies using Hammett parameters or computational density functional theory (DFT) can quantify this effect. Researchers should monitor reaction progress via TLC or LC-MS to optimize conditions (e.g., solvent polarity, temperature) .
Q. What are the stability considerations for storing this compound, and what precautions prevent decomposition?
- Methodological Answer : The compound is moisture-sensitive due to hydrolytic cleavage of the S–F bond. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., dry DMF or THF). Decomposition products (e.g., sulfonic acids) can be detected via ¹H NMR by observing downfield shifts for aromatic protons or new signals near δ 10–12 ppm for –SO₃H groups. Regular stability assays (e.g., accelerated aging at 40°C) are recommended for long-term storage .
Advanced Research Questions
Q. What challenges arise in achieving regioselective SuFEx (Sulfur Fluoride Exchange) reactions with this compound, and how can catalytic systems address these?
- Methodological Answer : Competing pathways (e.g., over-fluorination or elimination) often reduce regioselectivity. Lewis acid catalysts like Ca(NTf₂)₂ can coordinate to the sulfurofluoridate group, directing nucleophilic attack to specific positions. For example, in reactions with arylboronic acids, Ca²⁺ stabilizes the transition state, improving yields (50–61% in model systems). Screening alternative catalysts (e.g., Zn(OTf)₂) and adjusting stoichiometry (1–5 mol% catalyst load) are critical for optimizing selectivity .
Q. What mechanistic insights explain the formation of by-products during the synthesis of this compound via β-elimination?
- Methodological Answer : By-products (e.g., alkenes) form via premature β-elimination of intermediates before SO₂F₂ incorporation. This occurs under strongly basic conditions or elevated temperatures. Mechanistic studies using isotopic labeling (¹⁸O in phenol) or in-situ IR can track intermediate formation. Mitigation strategies include:
- Controlled Base Addition : Slow addition of NaH to minimize localized excess.
- Low-Temperature Conditions : Maintaining –10°C during SO₂F₂ introduction.
- Quenching Early Intermediates : Trapping with electrophiles (e.g., Me₃SiCl) .
Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for SuFEx reactions, identifying energy barriers for nucleophilic attack at sulfur vs. fluorine. Solvent effects (PCM models) and substituent electronic parameters (σₚ values) refine predictions. For example, simulations may reveal that electron-deficient aryl nucleophiles favor S–N bond formation over S–O, guiding experimental design. Validation via kinetic isotope effects (KIEs) or Hammett plots is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
